AKT Kinase Inhibitor

Übersicht

Beschreibung

AKT-Kinase-Inhibitoren sind eine Klasse von Verbindungen, die auf die Serin/Threonin-Kinase AKT abzielen, auch bekannt als Proteinkinase B. AKT spielt eine zentrale Rolle im Phosphoinositid-3-Kinase (PI3K)-Signalweg, der verschiedene zelluläre Prozesse wie Wachstum, Proliferation, Überleben und Stoffwechsel reguliert. Eine Dysregulation der AKT-Aktivität ist mit der Entstehung und Progression verschiedener Krebsarten verbunden, was AKT-Kinase-Inhibitoren zu wertvollen Werkzeugen in der Krebstherapie macht .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AKT-Kinase-Inhibitoren umfasst verschiedene chemische Wege, die oft auf den jeweiligen zu entwickelnden Inhibitor zugeschnitten sind. So beinhaltet die Synthese von Aminothiadiazol-Inhibitoren von AKT eine strukturbasierte Optimierung und Docking-Studien, um aktive gebundene Konformationen vorherzusagen . Der Syntheseweg umfasst in der Regel die Herstellung von N-substituierten-5-(Isochinolin-6-yl)-1,3,4-Thiadiazol-2-aminen, gefolgt von einer Optimierung, um eine Hemmung des AKT-Signalwegs in Krebszellen zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von AKT-Kinase-Inhibitoren umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet die Verwendung fortschrittlicher Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Massenspektrometrie zur Charakterisierung .

Chemische Reaktionsanalyse

Reaktionstypen

AKT-Kinase-Inhibitoren durchlaufen verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

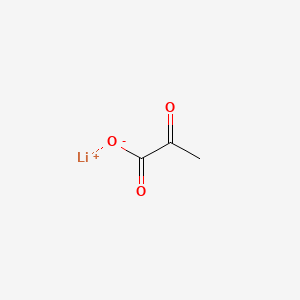

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere, unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von AKT-Kinase-Inhibitoren verwendet werden, sind:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Nukleophile: Halogene, Amine, Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel die gewünschten AKT-Kinase-Inhibitoren mit spezifischen funktionellen Gruppen, die ihre Bindungsaffinität und Selektivität gegenüber AKT verbessern .

Wissenschaftliche Forschungsanwendungen

AKT-Kinase-Inhibitoren haben eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Industrie: In der Entwicklung gezielter Krebstherapien und personalisierter Medizinansätze eingesetzt.

Wirkmechanismus

AKT-Kinase-Inhibitoren üben ihre Wirkung aus, indem sie die Serin/Threonin-Kinase AKT angreifen, die ein wichtiger Effektor des PI3K-Signalwegs ist. Die Inhibitoren binden an das aktive Zentrum von AKT und verhindern so seine Phosphorylierung und Aktivierung. Dies führt zur Hemmung von nachgeschalteten Signalwegen, die an Zellwachstum, -proliferation und -überleben beteiligt sind . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören Rezeptor-Tyrosinkinasen, PI3K und mTOR .

Wissenschaftliche Forschungsanwendungen

AKT kinase inhibitors have a wide range of scientific research applications, including:

Wirkmechanismus

Safety and Hazards

While the safety and hazards of AKT inhibitors specifically are not detailed in the search results, it’s important to note that kinase inhibitors, in general, can have side effects and risks. For example, certain JAK inhibitors have been associated with serious heart-related events, cancer, blood clots, and death .

Zukünftige Richtungen

The development of selective Akt inhibitors has been considered a promising approach in recent decades . There is a promising potential of the targeted modulation of Akt with small molecule inhibitors in disease treatment . Future directions include the development of next-generation agents to continuously improve drug properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AKT kinase inhibitors involves various chemical routes, often tailored to the specific inhibitor being developed. For instance, the synthesis of aminothiadiazole inhibitors of AKT involves structure-based optimization and docking studies to predict active bound-conformations . The synthetic route typically includes the preparation of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines, followed by optimization to achieve AKT pathway inhibition in cancer cells .

Industrial Production Methods

Industrial production of AKT kinase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .

Analyse Chemischer Reaktionen

Types of Reactions

AKT kinase inhibitors undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of AKT kinase inhibitors include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, thiols.

Major Products

The major products formed from these reactions are typically the desired AKT kinase inhibitors with specific functional groups that enhance their binding affinity and selectivity towards AKT .

Vergleich Mit ähnlichen Verbindungen

AKT-Kinase-Inhibitoren können mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

PI3K-Inhibitoren: Zielen auf die Komponente stromaufwärts des PI3K/AKT/mTOR-Signalwegs.

mTOR-Inhibitoren: Zielen auf die Komponente stromabwärts des Signalwegs.

MEK-Inhibitoren: Zielen auf den Mitogen-aktivierten Proteinkinase (MAPK)-Signalweg, der oft parallel zum PI3K/AKT-Signalweg aktiviert wird.

Ähnliche Verbindungen

Capivasertib (AZD5363): Ein ATP-kompetitiver AKT-Inhibitor.

Afuresertib (GSK2110183): Ein weiterer ATP-kompetitiver AKT-Inhibitor.

Ipatasertib (GDC-0068): Ein Pan-AKT-Inhibitor mit hoher Selektivität.

AKT-Kinase-Inhibitoren sind einzigartig in ihrer Fähigkeit, den AKT-Signalweg selektiv anzugreifen, was sie zu wertvollen Werkzeugen in der Krebsforschung und -therapie macht .

Eigenschaften

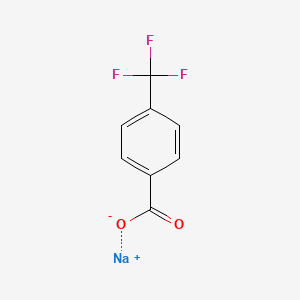

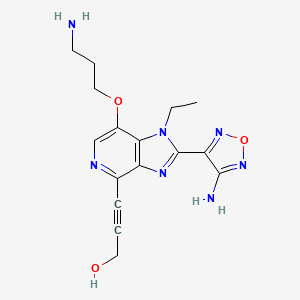

IUPAC Name |

3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O3/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLOLQIXHMFYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648505 | |

| Record name | 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842148-40-7 | |

| Record name | 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

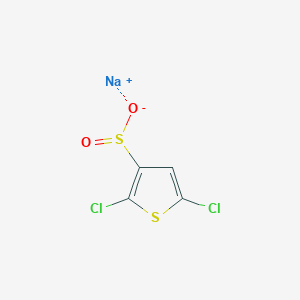

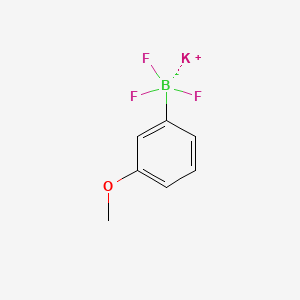

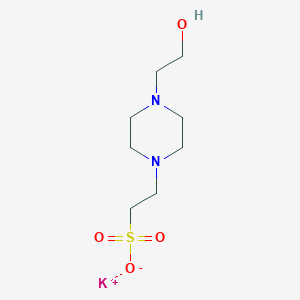

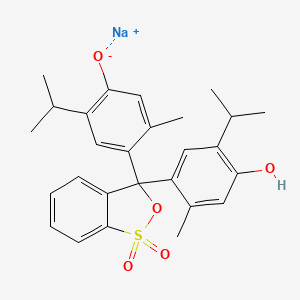

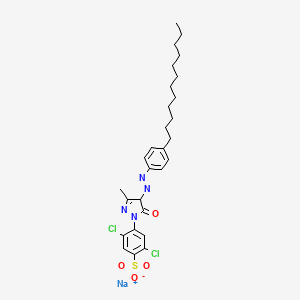

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

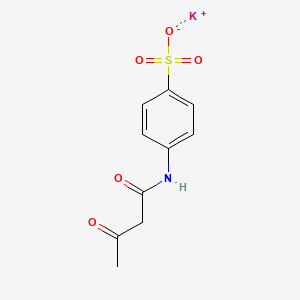

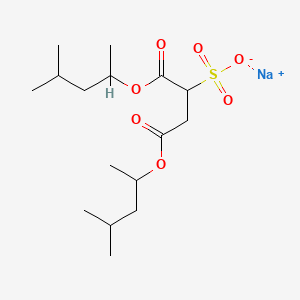

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate](/img/structure/B1593189.png)